N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide

Molecular weight Ligand efficiency Drug-likeness

N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide (CAS 1796970-34-7) is a synthetic small molecule belonging to the azepane-1-carboxamide class, characterized by a seven-membered saturated N-heterocyclic core substituted with a 4-fluorophenyl group at the 3-position and an N-ethyl urea moiety. With a molecular formula of C15H21FN2O and a molecular weight of 264.34 g/mol, it occupies a distinct low-molecular-weight niche within this compound series.

Molecular Formula C15H21FN2O
Molecular Weight 264.344
CAS No. 1796970-34-7
Cat. No. B2443748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide
CAS1796970-34-7
Molecular FormulaC15H21FN2O
Molecular Weight264.344
Structural Identifiers
SMILESCCNC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C15H21FN2O/c1-2-17-15(19)18-10-4-3-5-13(11-18)12-6-8-14(16)9-7-12/h6-9,13H,2-5,10-11H2,1H3,(H,17,19)
InChIKeyRFXXFMYIZMKUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-3-(4-fluorophenyl)azepane-1-carboxamide (CAS 1796970-34-7): A Physicochemically Optimized Azepane Scaffold for CNS-Focused Discovery


N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide (CAS 1796970-34-7) is a synthetic small molecule belonging to the azepane-1-carboxamide class, characterized by a seven-membered saturated N-heterocyclic core substituted with a 4-fluorophenyl group at the 3-position and an N-ethyl urea moiety [1]. With a molecular formula of C15H21FN2O and a molecular weight of 264.34 g/mol, it occupies a distinct low-molecular-weight niche within this compound series [1]. Azepane-based scaffolds are recognized as privileged structures in medicinal chemistry, with demonstrated applications ranging from kinase inhibition to monoamine transporter modulation [2]. This compound's specific substitution pattern provides a unique balance of lipophilicity, size, and hydrogen-bonding capacity that differentiates it from close structural analogs sharing the same 3-(4-fluorophenyl)azepane core but bearing bulkier N-substituents [1][3].

Why Generic Substitution of N-Ethyl-3-(4-fluorophenyl)azepane-1-carboxamide with Bulkier Azepane Analogs Carries Physicochemical Risk


Substituting N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide (CAS 1796970-34-7) with a closely related analog—such as its N-benzyl, N-(4-chlorobenzyl), or N-(3,4-dimethoxybenzyl) counterpart—is not a benign physicochemical exchange. While these compounds share an identical 3-(4-fluorophenyl)azepane-1-carboxamide core, the N-substituent dramatically alters key drug-likeness parameters [1]. The target compound's N-ethyl group confers an XLogP3 of 2.6, which falls within the optimal CNS drug-likeness range (1.0–3.5), whereas the N-benzyl analog registers an XLogP3 of 3.7 and the N-(4-chlorobenzyl) analog reaches 4.4—both exceeding the threshold associated with increased attrition risk due to poor solubility, high metabolic turnover, and off-target promiscuity [1][2]. Furthermore, the target compound's molecular weight of 264.34 Da represents a reduction of approximately 19% to 32% relative to its bulkier analogs, and its rotatable bond count of just 2 is the lowest in this series—both factors strongly associated with improved oral bioavailability and membrane permeability [1][3]. These differentiated physicochemical properties serve as the foundation for the quantitative evidence that follows.

Quantitative Physicochemical Differentiation of N-Ethyl-3-(4-fluorophenyl)azepane-1-carboxamide (CAS 1796970-34-7) Against Close Azepane Analogs


Molecular Weight Advantage: 19–32% Reduction in Size Versus Closest N-Substituted Analogs

N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide (target compound) possesses a molecular weight of 264.34 g/mol, which is 62.06 g/mol lower than its N-benzyl analog (326.4 g/mol), 96.56 g/mol lower than its N-(4-chlorobenzyl) analog (360.9 g/mol), and 122.16 g/mol lower than its N-(3,4-dimethoxybenzyl) analog (386.5 g/mol) [1][2][3]. This represents reductions of 19%, 27%, and 32%, respectively, and places the target compound well below the commonly referenced 300 Da median for CNS drug candidates [4].

Molecular weight Ligand efficiency Drug-likeness Azepane scaffold

Lipophilicity Optimization: XLogP3 of 2.6 Confers CNS-Favorable Range Versus Overly Lipophilic Analogs

The target compound exhibits an XLogP3 value of 2.6, which falls within the empirically derived optimal range for CNS drug candidates (XLogP 1.0–3.5) [1][2]. In contrast, the N-benzyl analog registers an XLogP3 of 3.7, the N-(4-chlorobenzyl) analog reaches 4.4, and the N-(3,4-dimethoxybenzyl) analog is 3.7 [1][3]. High lipophilicity (XLogP > 3.5) is independently associated with increased risk of metabolic instability, hERG channel blockade, and promiscuous off-target binding [2].

Lipophilicity CNS drug-likeness XLogP3 Blood-brain barrier permeability

Rotatable Bond Count Advantage: Only 2 Rotatable Bonds Minimize Conformational Entropy Penalty Upon Binding

The target compound possesses only 2 rotatable bonds, compared to 3 rotatable bonds in the N-benzyl and N-(4-chlorobenzyl) analogs, and 5 rotatable bonds in the N-(3,4-dimethoxybenzyl) analog [1][2]. Computational and empirical analyses have established that a rotatable bond count of ≤10 is a necessary but not sufficient condition for oral bioavailability, with lower counts generally preferred; each additional rotatable bond reduces the probability of achieving adequate oral exposure [3]. The target compound's count of 2 represents the conformational minimum within this series, conferring the lowest theoretical entropy penalty upon target binding.

Rotatable bonds Oral bioavailability Conformational restriction Drug design

Minimal Hydrogen Bond Acceptor Count: 2 HBA Reduces Potential for P-glycoprotein Recognition Relative to the Dimethoxybenzyl Analog

The target compound has 2 hydrogen bond acceptors (HBA), identical to the N-benzyl and N-(4-chlorobenzyl) analogs but 50% fewer than the N-(3,4-dimethoxybenzyl) analog, which possesses 4 HBA due to its additional methoxy oxygen atoms [1][2]. Elevated HBA count is independently associated with increased susceptibility to P-glycoprotein (P-gp)-mediated efflux at the blood-brain barrier, a major obstacle to achieving therapeutic CNS concentrations [3]. While the N-benzyl and N-(4-chlorobenzyl) analogs match the target compound in HBA count, their higher lipophilicity (see Evidence Item 2) independently increases P-gp substrate risk.

Hydrogen bond acceptors P-glycoprotein efflux CNS penetration Drug design

Azepane Scaffold Privilege: Class-Level Evidence Supports Broad Pharmacological Potential for N-Ethyl-3-(4-fluorophenyl)azepane-1-carboxamide

While target-specific primary assay data for this exact compound are not publicly available in the non-excluded literature as of May 2026, the azepane-1-carboxamide scaffold is a well-established privileged structure in medicinal chemistry. A comprehensive 2019 review documents azepane-based compounds with demonstrated activity across multiple therapeutic areas including anticancer (e.g., PKB/AKT inhibitors), CNS disorders (e.g., histamine H3 receptor antagonists, monoamine reuptake inhibitors), and anti-infectives [1]. Specifically, structure-based optimization of novel azepane derivatives has yielded potent PKB-alpha inhibitors, confirming the scaffold's capacity for target engagement [2]. More recently, an N-benzylated chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters (NET and DAT, IC50 < 100 nM) with concurrent sigma-1 receptor antagonism (IC50 ~ 110 nM) [3]. The ethyl-substituted target compound, by virtue of its lower molecular weight and optimal lipophilicity (see Evidence Items 1–2), represents a structurally minimized analog suitable for further functionalization with improved developability characteristics relative to these literature precedents.

Azepane Privileged scaffold Kinase inhibition Monoamine transporter Pharmacology

Evidence Strength Disclaimer: Limited Primary Biological Data Necessitates Physicochemistry-Driven Differentiation Strategy

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor databases (excluding benchchem, evitachem, molecule, vulcanchem) identified no primary research publications, patents, or curated bioassay entries containing biological activity data for N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide (CAS 1796970-34-7) as of May 2026. The compound is registered in PubChem (CID 72717476) with computed physicochemical descriptors only, and its ChEMBL ID is not indexed [1]. Users prioritizing this compound for procurement or research must therefore rely on its quantifiable physicochemical differentiation from structurally characterized analogs (Evidence Items 1–4) and class-level pharmacological precedent (Evidence Item 5) as their primary evidence base. Direct biological head-to-head comparisons with analogs cannot be performed without de novo experimental data generation. This information asymmetry should be explicitly factored into compound selection and procurement risk assessments.

Data availability Procurement decision Risk assessment Research chemical

Recommended Scientific and Industrial Application Scenarios for N-Ethyl-3-(4-fluorophenyl)azepane-1-carboxamide (CAS 1796970-34-7)


CNS Drug Discovery: Lead-Like Starting Point with Optimized CNS MPO Parameters

The compound's XLogP3 of 2.6, TPSA of 32.3 Ų, molecular weight of 264.34 Da, and HBD count of 1 collectively align with all six component parameters of the CNS Multiparameter Optimization (CNS MPO) desirability scoring system [1]. With a desirability score of ≥5.0 predicted across all parameters, N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide represents an attractive, low-molecular-weight starting point for CNS drug discovery programs targeting monoamine transporters, sigma receptors, or orexin receptors—target classes where azepane-containing ligands have demonstrated validated pharmacology [2]. Its ethyl substituent provides a minimal steric footprint amenable to further structure-based optimization without exceeding recommended property thresholds.

Fragment-Based Drug Discovery (FBDD): Efficient Fragment with High Ligand Efficiency Potential

With a molecular weight of 264.34 Da and only 19 heavy atoms, this compound approaches the upper boundary of fragment-like chemical space (typically defined as MW < 300 Da, heavy atom count ≤ 21) [1]. Its low rotatable bond count (2) and balanced lipophilicity make it an ideal candidate for fragment-based screening campaigns where maintaining ligand efficiency (LE > 0.30 kcal/mol per heavy atom) is a primary selection criterion. The azepane core and 4-fluorophenyl substituent provide synthetic handles for fragment elaboration, while the N-ethyl urea moiety can be exploited for hydrogen-bonding interactions with target proteins [3].

Kinase Inhibitor Discovery: Scaffold with Documented PKB/AKT Inhibitory Precedent

Structure-based optimization of novel azepane derivatives has yielded potent and plasma-stable protein kinase B (PKB-alpha/AKT) inhibitors with demonstrated in vitro activity [1]. The target compound's 3-(4-fluorophenyl)azepane core maps onto the privileged azepane template identified in this work, while its N-ethyl carboxamide moiety offers a vector for introducing kinase hinge-binding elements. The compound's lower molecular weight and reduced lipophilicity relative to published azepane-based PKB inhibitors position it as a more developable scaffold for next-generation kinase inhibitor design targeting oncology or metabolic disease indications [1][2].

Chemical Biology Tool Compound Development: Minimalist Scaffold for Target Identification Studies

The absence of published biological annotation for this compound (see Section 3, Evidence Item 6) paradoxically enhances its value as a chemical biology probe. Its structural simplicity—consisting of a single azepane ring, a 4-fluorophenyl group, and an N-ethyl urea—provides a clean SAR starting point for systematic derivatization and target deconvolution studies. The 4-fluorophenyl moiety enables potential ¹⁸F radiolabeling for PET imaging applications, while the azepane nitrogen and carboxamide carbonyl provide sites for linker attachment in PROTAC or affinity chromatography applications [3]. Researchers seeking a structurally unencumbered azepane scaffold for target identification or chemoproteomics workflows should prioritize this compound over its bulkier, more lipophilic analogs.

Quote Request

Request a Quote for N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.